(3-Methylthiophen-2-YL)methanesulfonyl chloride

Organic Synthesis Intermediate Procurement Structural Verification

(3-Methylthiophen-2-YL)methanesulfonyl chloride is a thiophene-based sulfonyl chloride featuring a methylene spacer between the heterocycle and the reactive sulfonyl chloride group. This structural feature differentiates it from the far more common, directly ring-substituted analog, 3-methylthiophene-2-sulfonyl chloride.

Molecular Formula C6H7ClO2S2
Molecular Weight 210.7 g/mol
Cat. No. B13214474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylthiophen-2-YL)methanesulfonyl chloride
Molecular FormulaC6H7ClO2S2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C6H7ClO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3
InChIKeyZVQNZZRYTNVQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Alert: The Unvalidated Status of (3-Methylthiophen-2-YL)methanesulfonyl chloride (CAS 1251268-45-7)


(3-Methylthiophen-2-YL)methanesulfonyl chloride is a thiophene-based sulfonyl chloride featuring a methylene spacer between the heterocycle and the reactive sulfonyl chloride group . This structural feature differentiates it from the far more common, directly ring-substituted analog, 3-methylthiophene-2-sulfonyl chloride. However, as of the current literature landscape, the target compound lacks publicly available, experimentally determined physicochemical properties, reaction kinetic data, or application-specific performance metrics, rendering its procurement a high-risk, unvalidated decision.

No publicly available experimental properties or performance data
Structurally distinct from common 3-methylthiophene-2-sulfonyl chloride via methylene spacer
Procurement mandates comprehensive in-house characterization and benchmarking

Why 3-Methylthiophene-2-sulfonyl chloride Cannot Substitute for (3-Methylthiophen-2-YL)methanesulfonyl chloride


A direct substitution of (3-Methylthiophen-2-YL)methanesulfonyl chloride with 3-methylthiophene-2-sulfonyl chloride is chemically unjustified without empirical validation. The insertion of a methylene (-CH2-) bridge in the target compound fundamentally alters the electronic environment of the sulfonyl chloride group compared to the directly attached analog [1]. This structural change is expected to modulate electrophilicity, hydrolysis rates, and nucleophilic substitution kinetics, making any assumption of functional interchangeability a source of significant experimental error. The complete absence of comparative reactivity data means that generic substitution is a scientifically unsupported practice.

Methylene bridge alters electrophilicity The -CH2- spacer is expected to modulate sulfonyl chloride reactivity relative to directly ring-attached analogs; hydrolysis and substitution kinetics may differ substantially.
No comparative reactivity data available Assumptions of functional interchangeability are unsupported; any substitution requires empirical validation with the specific nucleophile and conditions.

Quantitative Evidence Scarcity for (3-Methylthiophen-2-YL)methanesulfonyl chloride


Molecular Weight as a Gross Structural Differentiator

The only quantifiable and verifiable differentiation is at the most fundamental level: molecular weight and formula. The target compound possesses a higher molecular weight due to its methylene bridge structure. This is a direct consequence of its unique chemical identity, not a performance advantage. [1]

Molecular Weight
Reported
+14.02 g/mol vs analog
QC identity check only; no performance insight
Calculated from molecular formula
Organic Synthesis Intermediate Procurement Structural Verification

In Silico Bioactivity Profile vs. Direct Ring Analog

Computational prediction indicates that the target compound may have a distinct bioactivity profile compared to its direct analog. However, this is a class-level inference based on structural fingerprints and has no experimental validation. [1]

In Silico Profile
Class-level
Distinct structural alerts predicted
Speculative bioactivity differentiation
Requires confirmatory assays
Chemoinformatics Drug Discovery Computational Screening

Absence of Comparative Reactivity Data with Nucleophiles

A foundational expectation for any sulfonyl chloride reagent is defined reactivity toward standard nucleophiles like amines or alcohols. For (3-Methylthiophen-2-YL)methanesulfonyl chloride, there are no published kinetic rate constants, competition experiments, or comparative yield studies against any structural analog. This represents a total evidence vacuum for a critical procurement parameter.

Reactivity Data
Source review
No public rate / yield data
Precludes rational reagent selection
Forces trial-and-error approach
Synthetic Chemistry Reaction Development Reagent Selection

High-Risk Scenarios for (3-Methylthiophen-2-YL)methanesulfonyl chloride Procurement


Exploratory Medicinal Chemistry with Mandatory In-House Validation

The compound's primary conceivable use is as a building block for novel sulfonamides or sulfonates where the methylene spacer is hypothesized to improve metabolic stability or target binding . However, this is entirely hypothetical. Any procurement must be accompanied by a full characterization and reactivity benchmarking program against 3-methylthiophene-2-sulfonyl chloride, as no external evidence supports a performance advantage.

Chemical Probe Synthesis Requiring a Structurally Unique Electrophile

In the design of activity-based probes or covalent inhibitors, the methylene-extended architecture could offer a unique geometry for targeting enzyme active sites. This rationale is based solely on structural novelty, not proven efficacy, and should be weighed against the high cost and lead time of sourcing a non-commodity intermediate.

Material Science Applications Requiring Thiophene-Spacer Conjugates

For the synthesis of functionalized polymers or organic electronics where the methylene spacer is critical for packing or electronic conjugation, the compound may be the only viable precursor. This structural requirement is the only inherent justification for its selection over cheaper, more available ring-substituted analogs.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
In-house validation essential
Reactivity profiling and selectivity assays
Chemical probe synthesis
Structural uniqueness review
Target engagement and binding confirmation
Thiophene-spacer materials
Spacer-dependent architecture
Conjugation and material performance validation
Quote Request

Request a Quote for (3-Methylthiophen-2-YL)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.